molecular formula C25H25N3O2 B048168 Coelenterazine hcp CAS No. 123437-32-1

Coelenterazine hcp

Cat. No. B048168
M. Wt: 399.5 g/mol
InChI Key: YEGCUOQUFAXCMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Coelenterazine involves complex organic reactions, often starting from basic amino acids like l-tyrosine and l-phenylalanine. A notable biosynthesis pathway has been identified in the deep-sea copepod Metridia pacifica, where Coelenterazine is synthesized from two molecules of l-tyrosine and one molecule of l-phenylalanine, demonstrating the natural biosynthetic ability of marine organisms to produce this compound (Oba et al., 2009). Additionally, gram-scale syntheses have been developed for O-acetylated forms of Coelenterazine and its analogues, providing insights into their bioluminescence properties and facilitating their use in various applications (Coutant et al., 2019).

Molecular Structure Analysis

Coelenterazine's structure is characterized by an imidazopyrazinone core, crucial for its bioluminescent activity. This core structure is present in various bioluminescent organisms across eight phyla, underscoring the evolutionary significance and widespread utility of Coelenterazine in nature. Theoretical studies have provided insight into the mechanism of singlet chemiexcitation of Coelenterazine, highlighting the role of a neutral dioxetanone with limited electron and charge transfer in efficient chemiexcitation (Min et al., 2017).

Chemical Reactions and Properties

Coelenterazine undergoes enzyme-catalyzed bioluminescent reactions, converting thermal energy into excitation energy. It is known to emit chemiluminescence in the absence of enzymes, a property leveraged in various scientific applications. Studies have explored the electrostatic interactions controlling its chemiexcitation, revealing insights into the process responsible for light emission (Magalhães et al., 2018).

Physical Properties Analysis

Coelenterazine's physical properties, such as its luminescence efficiency and wavelength, are influenced by its molecular structure. Novel Coelenterazine derivatives with extensions at the C-6 position of the imidazopyrazinone structure have shown significant bioluminescence emission, providing a method to develop derivatives with enhanced optical properties (Nishihara et al., 2015).

Chemical Properties Analysis

The antioxidative properties of Coelenterazine and its synthetic analogues have been investigated, demonstrating their potential in protecting cells from oxidative stress. This aspect of Coelenterazine's chemical properties underscores its versatility and applicability beyond bioluminescence, opening avenues for its use in cellular protection and therapy (Dubuisson et al., 2000).

Scientific Research Applications

  • Calcium Imaging in Plants : Coelenterazine hcp is utilized for imaging changes in cytosolic free calcium in response to various stimuli in transgenic Nicotiana plants (Knight et al., 1993).

  • Monitoring Drug Resistance in Cancer : It's used in molecular imaging to monitor tumor-specific P-glycoprotein transport inhibition in living mice, aiding in understanding drug resistance pathways (Pichler et al., 2004).

  • Synthesis for Imaging and Therapy : Its large-scale synthesis facilitates various approaches to bioluminescence imaging and photodynamic therapy for deep-seated tumors (Shrestha et al., 2014).

  • Antioxidant Properties : Coelenterazine hcp has high antioxidant properties and can protect rat hepatocytes against oxidative stress, although its toxicity can limit its use (Dubuisson et al., 2000).

  • Marine Bioluminescence : It plays a crucial role in the light-emitting processes of various marine organisms like squids, shrimps, and fishes (Shimomura et al., 1980).

  • Cancer Cell Superoxide Assay : Coelenterazine hcp is used to assay superoxide anion concentrations in cultured cancer cells and tumors in mice (Bronsart et al., 2016).

  • Antioxidant Discovery : Its antioxidative properties and unique mode of action have led to the discovery of new antioxidants (Dubuisson et al., 2005).

  • Role in Bioluminescence of Copepods : Coelenterazine hcp is found in significant amounts in luminous copepods, contributing to their bioluminescence (Campbell & Herring, 1990).

  • Anticancer Activity : Brominated coelenteramine analogs, derived from coelenterazine, show potent anticancer activity, particularly against lung and gastric cancer (González-Berdullas et al., 2022).

  • Improved Substrate for Bioluminescence : When linked to a Ca2+-triggered coelenterazine-binding protein, coelenterazine-v shows enhanced stability and efficiency as a substrate for bioluminescence (Stepanyuk et al., 2010).

Safety And Hazards

Coelenterazine hcp is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Coelenterazine hcp shows very favorable characteristics, including a fast response to binding Ca2+ and the highest luminescence quantum yield among coelenterazine derivatives . This makes it a valuable tool for measuring small changes in Ca2+ concentrations. The development of analytical methods based on these bioluminescent systems is currently booming, and these systems have been successfully applied in various biological research areas .

properties

IUPAC Name

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBOFLEOACXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376337
Record name Coelenterazine hcp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine hcp

CAS RN

123437-32-1
Record name Coelenterazine hcp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123437-32-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
NP Malikova, AJ Borgdorff, ES Vysotski - Photochemical & Photobiological …, 2015 - Springer
… Coelenterazine-hcp (CTZ-hcp) was purchased from Biotium (Hayward, USA). Native coelenterazine and its analogues were dissolved and stored as recommended by the …
Number of citations: 15 link.springer.com
L Rowe, A Rothert, C Logue, CM Ensor… - … , Design & Selection, 2008 - academic.oup.com
… (A) Sample graphs showing the significant difference in the decay kinetics of two photoprotein derivatives, Aeq M71C with coelenterazine hcp (gray line) (tone-half = 0.17 s) and Aeq …
Number of citations: 39 academic.oup.com
X Qu, L Rowe, E Dikici, M Ensor, S Daunert - Analytical and bioanalytical …, 2014 - Springer
… Lastly, the mutants created were paired with two additional coelenterazine analogs other than native coelenterazine (ctz ntv): coelenterazine i (ctz i) and coelenterazine hcp (ctz hcp). …
Number of citations: 19 link.springer.com
TC Xiong, E Ronzier, F Sanchez… - Frontiers in plant …, 2014 - frontiersin.org
… No signal from G5A and aequorin was detected under in vitro conditions, in the absence of coelenterazine HCP. In the presence of coelenterazine HCP and without Ca 2+ , G5A and …
Number of citations: 89 www.frontiersin.org
T Jiang, L Du, M Li - Photochemical & Photobiological Sciences, 2016 - Springer
… f (9), coelenterazine i (14) and coelenterazine hcp (25) showed high sensitivity to Ca2+, … Furthermore, another photoprotein, obelin, charged by coelenterazine hcp with higher Ca2+ …
Number of citations: 71 link.springer.com
M Zeinoddini, K Khajeh, S Hosseinkhani… - Applied biochemistry …, 2013 - Springer
… to aequorin was carried out using coelenterazine hcp and CaCl 2 . The activity of enzyme in the presence of different concentrations of coelenterazine hcp increased up to 5 μM (Fig. 1). …
Number of citations: 17 link.springer.com
M Zeinoddini, M Fathi-Roudsari, S Hosseinkhani… - International journal of …, 2018 - Elsevier
… of coelenterazine hcp analogue. Since aequorin reconstituted with coelenterazine hcp exhibits … Assuming that the shift in the curve reflects a difference in coelenterazine hcp affinity, we …
Number of citations: 1 www.sciencedirect.com
C Mazars, JB Thibaud - hal.science
… ◦ C in the dark with a 2.5μM aqueous solution of coelenterazine HCP (Interchim). For imaging, coelenterazine-treated seedlings were placed within a dark chamber over a gelosed layer …
Number of citations: 0 hal.science
YR Li, H Zhu - Molecular and cellular biochemistry, 2021 - Springer
… Nevertheless, in addition to lucigenin, other probes (eg, coelenterazine hcp and DEPMPO) were also used in the present study to determine cellular superoxide and the effects of …
Number of citations: 3 link.springer.com
E Dikici, X Qu, L Rowe, L Millner… - … , Design & Selection, 2009 - academic.oup.com
… , we observed a 74 nm shift in the emission maxima between aequorin mutant Y82F when paired with coelenterazine i and aequorin mutant W86F when paired with coelenterazine hcp. …
Number of citations: 63 academic.oup.com

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